2-Fluoro-3-hydroxybenzyl bromide
Description
2-Fluoro-3-hydroxybenzyl bromide (CAS: 1261763-24-9, MFCD18396841) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with fluorine (F) at the 2-position and a hydroxyl (-OH) group at the 3-position. With a purity of 95%, it is primarily utilized as a synthetic intermediate, particularly in the development of alkylating agents or bioactive molecules requiring regioselective functionalization .
Properties
IUPAC Name |
3-(bromomethyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYSXGJUYBTEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydroxybenzyl bromide typically involves the bromination of 2-fluoro-3-hydroxybenzyl alcohol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, resulting in the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: Industrial production of 2-Fluoro-3-hydroxybenzyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-hydroxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-fluoro-3-hydroxybenzyl derivatives.
Oxidation: Formation of 2-fluoro-3-hydroxybenzaldehyde.
Reduction: Formation of 2-fluoro-3-hydroxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-3-hydroxybenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials, such as polymers and fluorescent probes for biomedical applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Isomers
| Compound | Substituent Positions | Key Effects |
|---|---|---|
| 2-Fluoro-3-hydroxybenzyl bromide | 2-F, 3-OH | Balanced polarity; H-bonding capability from OH enhances crystallinity. |
| 2-Fluoro-4-hydroxybenzyl bromide | 2-F, 4-OH | Higher acidity (para-OH); stronger electron donation to the aromatic ring. |
| 2-Fluoro-6-hydroxybenzyl bromide | 2-F, 6-OH | Steric hindrance near Br; reduced reactivity in SN2 mechanisms. |
Comparison with Chloro-Fluoro Analogs
Electronic and Lipophilic Differences
Table 2: Chloro vs. Hydroxy Analogs
| Property | 2-Fluoro-3-hydroxybenzyl bromide | 2-Chloro-3-fluorobenzyl bromide |
|---|---|---|
| Polarity | High (due to -OH) | Moderate (Cl less polar than OH) |
| Reactivity in SN2 | Moderate (H-bonding may stabilize transition state) | Higher (Cl enhances leaving group ability) |
| Solubility | Higher in polar solvents | Higher in organic solvents |
Comparison with Trifluoromethyl Derivatives
2-Fluoro-3-(trifluoromethyl)benzyl bromide features a bulkier -CF₃ group, which introduces strong electron-withdrawing effects and steric hindrance. This compound (CAS: 184970-25-0) exhibits:
- Enhanced Reactivity : The -CF₃ group polarizes the C-Br bond, facilitating nucleophilic substitution.
- Safety Concerns : Classified as corrosive and lachrymatory, requiring stringent handling compared to the less hazardous hydroxy and chloro analogs .
Crystallography and Molecular Interactions
While direct data on 2-fluoro-3-hydroxybenzyl bromide’s crystal structure is unavailable, 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () demonstrates how substituents influence packing. The hydroxyl group in the target compound likely promotes charge-assisted hydrogen bonding (N–H⋯Br), similar to the isothiouronium derivative, enhancing structural stability .
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